4-Trifluoromethylsulfanyl-biphenyl
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Overview
Description
4-Trifluoromethylsulfanyl-biphenyl is an organic compound with the molecular formula C13H9F3S. It is characterized by the presence of a trifluoromethylsulfanyl group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Trifluoromethylsulfanyl-biphenyl can be synthesized through several methods. One common approach involves the reaction of 4-iodobiphenyl with silver(I) trifluoromethanethiolate. This reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylsulfanyl-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to other functional groups.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl structure .
Scientific Research Applications
4-Trifluoromethylsulfanyl-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylsulfanyl-biphenyl involves the transfer of fluorine atoms to target molecules. This process can modify the chemical and physical properties of the target molecules, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbiphenyl: Similar in structure but lacks the sulfanyl group.
4-Trifluoromethylphenol: Contains a hydroxyl group instead of a biphenyl structure.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfanyl group
Uniqueness
4-Trifluoromethylsulfanyl-biphenyl is unique due to the presence of both the trifluoromethyl and sulfanyl groups attached to a biphenyl structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it valuable for specific applications.
Properties
IUPAC Name |
1-phenyl-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPQBZDCWHISRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598970 |
Source
|
Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177551-63-2 |
Source
|
Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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